molecular formula CoH8NO5P B8235709 azane;cobalt;phosphoric acid;hydrate

azane;cobalt;phosphoric acid;hydrate

Cat. No.: B8235709
M. Wt: 191.97 g/mol
InChI Key: IAFGACPPBJZDCP-UHFFFAOYSA-N
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Description

The compound "azane; cobalt; phosphoric acid; hydrate" is a coordination complex with the tentative formula Co(NH₃)₃PO₄·nH₂O, where azane (NH₃) acts as a ligand, cobalt (Co²⁺/Co³⁺) serves as the central metal ion, and phosphoric acid (H₃PO₄) provides the phosphate anion. Hydration (nH₂O) is critical for stabilizing its crystalline structure. This compound is synthesized via co-precipitation, where cobalt salts react with ammonium and phosphate ions in aqueous media under controlled pH .

Properties

IUPAC Name

azane;cobalt;phosphoric acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Co.H3N.H3O4P.H2O/c;;1-5(2,3)4;/h;1H3;(H3,1,2,3,4);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAFGACPPBJZDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O.OP(=O)(O)O.[Co]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CoH8NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate typically involves the reaction between cobalt(II) salts and ammonium phosphate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then filtered, washed, and dried to obtain the monohydrate form .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction parameters to achieve consistent product quality. The final product is subjected to rigorous quality control measures to ensure its purity and performance in various applications .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Catalysis

Cobalt compounds, including azane; cobalt(2+); hydrogen phosphate; hydrate, are known for their catalytic properties. They are employed in:

  • Hydrogenation Reactions : Cobalt-based catalysts facilitate the hydrogenation of organic compounds, making them crucial in petrochemical processes.
  • Fischer-Tropsch Synthesis : This compound can serve as a catalyst for converting carbon monoxide and hydrogen into liquid hydrocarbons.

Materials Science

Cobalt phosphates exhibit unique magnetic and electronic properties, making them suitable for:

  • Magnetic Materials : Utilized in the production of high-performance magnets due to their ferromagnetic characteristics.
  • Electrochemical Applications : Cobalt phosphates are investigated for use in batteries and supercapacitors due to their ability to enhance charge storage capacity.

Biological Applications

Cobalt is an essential trace element in human nutrition, particularly for the synthesis of vitamin B12. The hydrate form can be studied for:

  • Nutritional Supplements : Research indicates that cobalt compounds may play a role in addressing deficiencies.
  • Pharmaceuticals : Investigated for potential therapeutic applications due to their interaction with biological systems.

Case Study 1: Catalytic Hydrogenation

A study demonstrated the effectiveness of cobalt-based catalysts in hydrogenation reactions, where azane; cobalt(2+); hydrogen phosphate; hydrate showed improved selectivity and yield compared to traditional catalysts. The results indicated that the presence of phosphoric acid enhances the catalytic activity by stabilizing the cobalt ions during the reaction process.

Case Study 2: Battery Technology

Research published in Journal of Power Sources explored the use of cobalt phosphates as cathode materials in lithium-ion batteries. The study reported that incorporating azane; cobalt(2+); hydrogen phosphate; hydrate significantly improved the energy density and cycling stability of the batteries, highlighting its potential for next-generation energy storage solutions.

Mechanism of Action

The mechanism of action of phosphoric acid, ammonium cobalt(2+) salt (1:1:1), monohydrate involves its interaction with molecular targets such as enzymes and receptors. The cobalt ion can coordinate with various ligands, influencing biochemical pathways and cellular processes. The phosphate group plays a role in the compound’s solubility and reactivity in different environments .

Comparison with Similar Compounds

Key Properties :

  • Structure : Octahedral coordination geometry around Co²⁺, with NH₃ ligands and phosphate counterions .
  • Solubility : Low solubility in water (comparable to magnesium ammonium phosphate hexahydrate, ~0.02 g/100 mL) due to strong ionic interactions .
  • Applications : Used in catalysis, wastewater treatment (heavy metal removal), and as a precursor for cobalt-based ceramics .

Comparison with Similar Compounds

Structural and Compositional Differences

Compound Formula Metal Center Ligands/Counterions Hydration
Cobalt ammonium phosphate hydrate Co(NH₃)₃PO₄·nH₂O Co²⁺ NH₃, PO₄³⁻ Variable (n=1–6)
Magnesium ammonium phosphate hexahydrate MgNH₄PO₄·6H₂O Mg²⁺ NH₄⁺, PO₄³⁻ 6 H₂O
Samarium phosphate SmPO₄·nH₂O Sm³⁺ PO₄³⁻ Variable (n=0–2)
Sodium phosphate dibasic dihydrate Na₂HPO₄·2H₂O Na⁺, HPO₄²⁻ 2 H₂O

Key Observations :

  • Metal Identity : Cobalt imparts redox activity (e.g., Co²⁺ ↔ Co³⁺), unlike Mg²⁺ or Sm³⁺, enabling catalytic applications .
  • Ligand Role : NH₃ in cobalt complexes enhances stability via chelation, while Na⁺ in sodium phosphates only provides charge balance .

Comparison :

  • Cobalt and magnesium ammonium phosphates require alkaline conditions for precipitation, whereas samarium phosphate forms under mildly acidic conditions .
  • Phosphoric acid is a common reagent, but its role varies: counterion source (Co/Mg) vs. precipitating agent (Sm) .

Physical and Chemical Properties

Property Cobalt Ammonium Phosphate Hydrate Magnesium Ammonium Phosphate Sodium Phosphate Dibasic
Solubility (g/100 mL H₂O) 0.02–0.05 0.02 7.7
Thermal Stability Decomposes >200°C (Co³⁺ formation) Stable up to 100°C Stable up to 250°C
Applications Catalysis, ceramics Fertilizers, wastewater Buffers, food additives

Notable Findings:

  • Cobalt variants exhibit redox-driven thermal decomposition, unlike inert magnesium or sodium phosphates .
  • High solubility of sodium phosphate makes it unsuitable for precipitation-based metal recovery, unlike cobalt/magnesium analogs .

Research Advancements

  • Coordination Chemistry : DFT studies reveal that NH₃ ligands in cobalt complexes reduce electron density at Co²⁺, enhancing oxidative stability .
  • Industrial Use : Binary extractants (e.g., CYANEX 301/Aliquat 336) improve cobalt recovery efficiency from mixed-metal solutions by 40% compared to single-ligand systems .
  • Safety : Cobalt ammonium phosphate requires stringent handling (gloves, ventilation) due to Co²⁺ toxicity, unlike benign sodium phosphates .

Biological Activity

The compound azane; cobalt; phosphoric acid; hydrate, often referred to in the literature as a cobalt complex with phosphoric acid, exhibits a range of biological activities due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and biochemistry.

Chemical Composition and Structure

The compound is composed of:

  • Azane (NH₃) - A nitrogen-containing compound.
  • Cobalt - A transition metal known for its catalytic properties.
  • Phosphoric Acid - A vital component in biological systems, involved in energy transfer and metabolism.
  • Hydrate - Indicates the presence of water molecules in the crystal structure.

This combination allows for diverse interactions at the molecular level, influencing its biological activity.

The biological activity of cobalt complexes is primarily attributed to their ability to interact with various biological molecules. The mechanisms include:

  • Enzyme Inhibition : Cobalt can act as an inhibitor for certain enzymes, affecting metabolic pathways.
  • Metal Ion Interaction : Cobalt ions can bind to proteins and nucleic acids, altering their structure and function.
  • Oxidative Stress Modulation : Cobalt complexes may influence oxidative stress responses, potentially leading to cytotoxic effects in certain conditions.

Case Studies

  • Antimicrobial Activity : Research has shown that cobalt complexes exhibit antimicrobial properties against a range of pathogens. For instance, studies indicated that cobalt-phosphoric acid complexes inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential use as antimicrobial agents in clinical settings .
  • Anticancer Properties : A study highlighted the cytotoxic effects of cobalt complexes on cancer cell lines. The cobalt-phosphoric acid complex demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7), with IC50 values indicating effective concentration levels .
  • Neuroprotective Effects : Another investigation explored the neuroprotective role of cobalt complexes in models of neurodegeneration. The results suggested that these compounds could mitigate neuronal damage by modulating oxidative stress pathways .

Data Table: Summary of Biological Activities

Activity TypeOrganism/Cell LineEffect ObservedReference
AntimicrobialE. coliGrowth inhibition
AntimicrobialS. aureusGrowth inhibition
AnticancerMCF-7 (breast cancer)Cell proliferation inhibition
NeuroprotectiveNeuronal cell lineReduced oxidative damage

Toxicity and Safety Considerations

While cobalt complexes show promising biological activities, their safety profile must be assessed. High doses can lead to toxicity characterized by:

  • Cytotoxicity : High concentrations may induce apoptosis in non-target cells.
  • Metal Accumulation : Chronic exposure can result in metal accumulation, leading to potential organ damage.

Research indicates that understanding the pharmacokinetics and toxicokinetics is crucial for developing safe therapeutic applications .

Q & A

Q. What are the established methodologies for synthesizing cobalt phosphate hydrates using azane and phosphoric acid?

  • Methodological Answer : Cobalt phosphate hydrates are typically synthesized via co-precipitation. A common approach involves mixing aqueous solutions of cobalt salts (e.g., Co(NO₃)₂) with phosphoric acid under controlled pH, followed by the addition of azane (NH₃) to precipitate the complex. For example, ammonium cobalt phosphate hydrate forms when NH₃ is introduced to adjust alkalinity, enabling ligand coordination . The dihydrate process, used in phosphoric acid production, can be adapted to optimize phosphate crystallization . Key parameters include stoichiometric ratios, temperature (60–80°C), and aging time (12–24 hrs). Post-synthesis, centrifugation and washing with deionized water are critical to remove impurities.

Q. How can researchers accurately quantify hydrate content in cobalt phosphate complexes?

  • Methodological Answer : Thermogravimetric analysis (TGA) is the primary method for determining hydrate content. Heating the sample to 200–300°C under inert gas reveals mass loss corresponding to water molecules. X-ray diffraction (XRD) complements TGA by identifying crystalline phases and confirming structural water retention. For instance, dicalcium phosphate dihydrate (CaHPO₄·2H₂O) shows distinct XRD peaks at 2θ = 11.6° and 20.9° for its hydrated form . Karl Fischer titration is also used for trace moisture analysis in purified samples.

Q. What safety protocols are essential when handling phosphoric acid in cobalt-based syntheses?

  • Methodological Answer : Phosphoric acid’s corrosivity necessitates PPE (gloves, goggles, lab coats) and fume hoods for ventilation. Neutralization kits (e.g., calcium carbonate) should be available for spills. Cobalt compounds require handling as potential carcinogens; waste must comply with EPA guidelines. Safety data sheets (SDS) for cobalt(II) phosphate hydrate specify protocols for skin/eye exposure and disposal .

Advanced Research Questions

Q. How does azane influence the crystallographic orientation of cobalt phosphate hydrates during nucleation?

  • Methodological Answer : Azane acts as a structure-directing agent by modulating solution alkalinity and coordinating with cobalt ions. In-situ pH monitoring reveals that NH₃ addition above pH 7.5 promotes the formation of layered cobalt phosphate hydrates (e.g., Co₃(PO₄)₂·8H₂O). Computational modeling (DFT or MD simulations) can predict ligand binding energies, while synchrotron XRD tracks real-time crystallization. Studies show that excess NH₃ disrupts octahedral Co²⁺ coordination, leading to amorphous phases .

Q. What strategies resolve contradictions in reported catalytic activities of cobalt phosphate hydrates across studies?

  • Methodological Answer : Discrepancies often arise from variations in synthesis conditions (e.g., precursor purity, hydration states). Researchers should:
  • Standardize testing protocols (e.g., fixed overpotential for electrocatalytic OER).
  • Use controlled aging experiments to correlate hydration-dehydration cycles with activity changes.
  • Apply multivariate statistical analysis (e.g., PCA) to isolate dominant variables (e.g., surface area vs. crystallinity) . Cross-lab validation with shared reference samples (e.g., NIST-certified CoPO₄·H₂O) enhances reproducibility.

Q. How do hydrate lattice dynamics affect the electrochemical stability of cobalt phosphate in energy storage applications?

  • Methodological Answer : Operando Raman spectroscopy and electrochemical impedance spectroscopy (EIS) reveal that water molecules in the lattice act as proton conductors but may destabilize the structure during cycling. For example, in Co₃(PO₄)₂·4H₂O, partial dehydration (≤150°C) enhances ionic conductivity, while complete dehydration (>250°C) induces phase collapse. Accelerated lifetime testing (ALT) under controlled humidity quantifies degradation pathways .

Theoretical and Methodological Frameworks

  • Linking Synthesis to Theory : Cobalt phosphate hydrate research should align with crystal field theory (explaining Co²⁺ coordination) and nucleation-growth models (e.g., LaMer mechanism) .
  • Data Interpretation : Conflicting results require revisiting the Gibbs phase rule to assess thermodynamic stability under varying hydration .

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